7-ethyl-8-methyl-6-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Description
7-ethyl-8-methyl-6-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C19H19N5O2S2 and its molecular weight is 413.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The chemical compound 7-ethyl-8-methyl-6-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a part of a broader category of heterocyclic compounds that have been extensively studied for their synthesis and chemical reactions. One foundational aspect of research in this domain involves the exploration of reactions specific to 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, known as Biginelli compounds. These studies have paved the way for the development of methodologies to synthesize pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, employing condensation reactions with various dielectrophiles (Kappe & Roschger, 1989). Similarly, research into pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives has contributed to the synthesis of novel heterocyclic compounds that hold potential for various applications, including medicinal chemistry (Ahmed, 2002).
Biological Activities
Beyond synthetic methods, there is a keen interest in the biological activities of these compounds. For instance, derivatives of 6-oxopyrimido[4,5-b][1,4]thiazine-7-carboxylic acid have been synthesized to explore their potential biological activities, which might include antimicrobial or anticancer properties. This avenue of research is critical for discovering new therapeutic agents (Сафонова & Керемов, 2013). Another important aspect of research is the development of compounds with specific sulfonamido moieties, aimed at synthesizing new antibacterial agents. This research demonstrates the potential of these heterocyclic compounds in contributing to the development of new treatments for bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Conformational and Structural Analysis
Additionally, investigations into the conformational and structural aspects of thiazolo[3, 2-a]pyrimidines have provided insights into their supramolecular aggregation and potential implications for their chemical behavior and interactions. This research can inform the design of compounds with desired physical and chemical properties for various applications, from material science to drug development (Nagarajaiah & Begum, 2014).
Properties
IUPAC Name |
7-ethyl-8-methyl-6-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-3-14-11(2)21-19-24(17(14)26)8-13(9-28-19)16(25)23-18-22-15(10-27-18)12-5-4-6-20-7-12/h4-7,10,13H,3,8-9H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJVWHFNXRSPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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